molecular formula C16H23NO4 B15225002 (S)-3-((tert-Butoxycarbonyl)amino)-2-(4-methylbenzyl)propanoic acid

(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-methylbenzyl)propanoic acid

Cat. No.: B15225002
M. Wt: 293.36 g/mol
InChI Key: JJPHGZYHLDUGOU-ZDUSSCGKSA-N
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Description

(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-methylbenzyl)propanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-2-(4-methylbenzyl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).

    Formation of the Propanoic Acid Derivative: The protected amino group is then coupled with a 4-methylbenzyl group through a series of reactions, including alkylation and esterification.

    Hydrolysis: The ester is hydrolyzed to form the final propanoic acid derivative.

Industrial Production Methods

Industrial production methods often utilize flow microreactor systems for the efficient and sustainable synthesis of tert-butyl esters. These systems allow for better control over reaction conditions and improved yields .

Chemical Reactions Analysis

Types of Reactions

(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-methylbenzyl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like hydrochloric acid (HCl) and trifluoroacetic acid (TFA) are used to remove the Boc group.

Major Products

The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and various substituted derivatives.

Scientific Research Applications

(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-methylbenzyl)propanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

    Industry: Applied in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-2-(4-methylbenzyl)propanoic acid involves its ability to act as a protecting group for amino acids. The Boc group stabilizes the amino acid, preventing unwanted side reactions during synthesis. Upon deprotection, the amino acid can participate in further reactions, such as peptide bond formation.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid: Similar structure but with a phenyl group instead of a 4-methylbenzyl group.

    (S)-3-((tert-Butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoic acid: Contains a 4-chlorobenzyl group instead of a 4-methylbenzyl group.

Uniqueness

(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-methylbenzyl)propanoic acid is unique due to the presence of the 4-methylbenzyl group, which imparts specific steric and electronic properties. This makes it particularly useful in the synthesis of certain pharmaceuticals and complex organic molecules .

Properties

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

(2S)-2-[(4-methylphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C16H23NO4/c1-11-5-7-12(8-6-11)9-13(14(18)19)10-17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m0/s1

InChI Key

JJPHGZYHLDUGOU-ZDUSSCGKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C[C@@H](CNC(=O)OC(C)(C)C)C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)CC(CNC(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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